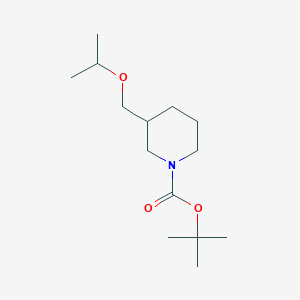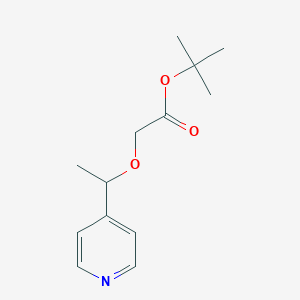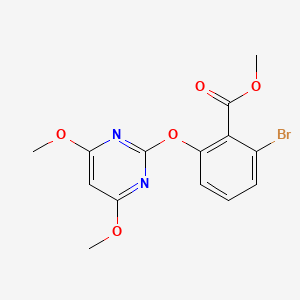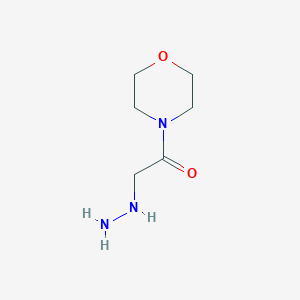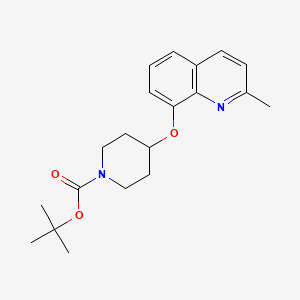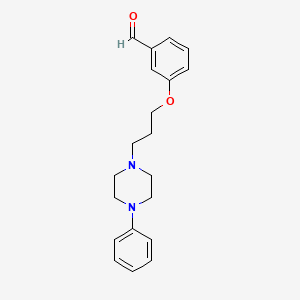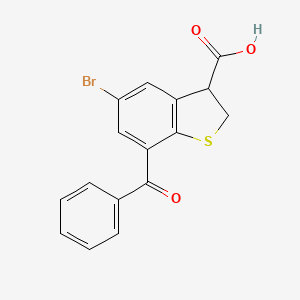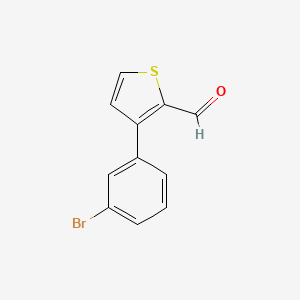
3-(3-Bromophenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, 3-bromothiophene-2-carbaldehyde can be synthesized by coupling 3-bromothiophene with an appropriate arylboronic acid under mild conditions .
Another method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure efficient production, including the use of appropriate catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Bromophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Bromophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl and aldehyde groups allows for specific interactions with biological macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.
3-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position of the phenyl group.
2-(3-Bromophenyl)thiophene-3-carbaldehyde: Similar structure with the aldehyde group at the 3-position of the thiophene ring.
Uniqueness
3-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C11H7BrOS |
|---|---|
Molecular Weight |
267.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H |
InChI Key |
OEYZTDHDEOORBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
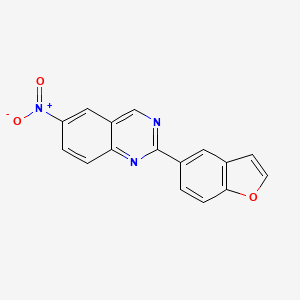
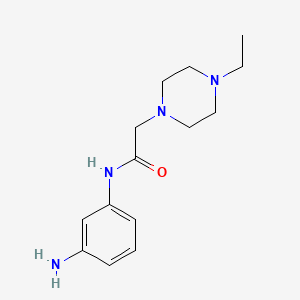

![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
